molecular formula C18H18N2O4 B2955991 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034608-49-4

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2955991
CAS No.: 2034608-49-4
M. Wt: 326.352
InChI Key: BSCSMTJUMGVPNT-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds . It has a wide range of biological and pharmacological applications . Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A series of novel hybrid compounds between benzofuran and N-aryl piperazine have also been synthesized .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic methods . For example, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can react with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides to synthesize a series of novel heterocycles .

Scientific Research Applications

Sigma Receptor Ligands

Research has focused on synthesizing novel benzofuran-2-carboxamide ligands that are selective for sigma receptors. A study by Marriott et al. (2012) developed compounds through a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used for N-alkylation. These compounds, including 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibited high affinity at the sigma-1 receptor, indicating their potential as selective ligands for sigma receptors in neurological and pharmacological research (Marriott et al., 2012).

Novel Heterocyclic Compounds

Another avenue of research involves the synthesis of novel heterocyclic compounds with potential medicinal applications. Abu‐Hashem et al. (2020) explored the synthesis of novel derivatives from visnaginone and khellinone, leading to compounds with anti-inflammatory and analgesic properties. This research opens pathways for developing new therapeutic agents based on the structural motif of benzofuran carboxamides (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has been studied by Idrees et al. (2020). These compounds were synthesized with excellent yields and screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The research demonstrated the potential of benzofuran-derived compounds in developing new antimicrobial agents (Idrees et al., 2020).

Neuroleptic Activity

Iwanami et al. (1981) designed and synthesized benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics. The study found a good correlation between structure and activity, indicating the importance of the benzofuran core in developing neuroleptic drugs (Iwanami et al., 1981).

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research may focus on developing new therapeutic agents based on benzofuran derivatives .

Biochemical Analysis

Biochemical Properties

For instance, some benzofuran derivatives have been found to inhibit Src kinase

Cellular Effects

The cellular effects of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are currently unknown. Benzofuran derivatives have been shown to have various effects on cells. For example, some benzofuran derivatives have been found to have anti-tumor effects

Molecular Mechanism

Benzofuran derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-9-5-7-13(18(20)22)17(21)19-11-16(23-2)15-10-12-6-3-4-8-14(12)24-15/h3-10,16H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCSMTJUMGVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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